C.I. Direct Blue 75, tetrasodium salt
Overview
Description
C.I. Direct Blue 75, tetrasodium salt, is a synthetic dye belonging to the class of direct dyes. It is known for its vibrant blue color and is widely used in various industries, including textiles, paper, and leather. The compound is characterized by its ability to form strong bonds with cellulose fibers, making it an effective dye for cotton and other cellulosic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Direct Blue 75, tetrasodium salt, typically involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction. The general steps are as follows:
Diazotization: Aromatic amines are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form diazonium salts.
Coupling: The diazonium salts are then coupled with coupling components such as naphthols or phenols in an alkaline medium to form the desired dye.
Industrial Production Methods
In industrial settings, the production of this compound, is carried out in large-scale reactors. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is isolated through filtration, washing, and drying processes.
Chemical Reactions Analysis
Types of Reactions
C.I. Direct Blue 75, tetrasodium salt, undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the chromophore and loss of color.
Reduction: Reductive conditions can lead to the cleavage of azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the modification of its structure.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Reducing agents like sodium dithionite or zinc dust in alkaline conditions.
Substitution: Nucleophiles such as hydroxide ions or amines in basic conditions.
Major Products Formed
Oxidation: Degradation products including smaller aromatic compounds.
Reduction: Aromatic amines and other reduced intermediates.
Substitution: Modified dye structures with different functional groups.
Scientific Research Applications
C.I. Direct Blue 75, tetrasodium salt, has a wide range of applications in scientific research:
Chemistry: Used as a tracer dye in chromatography and as a staining agent in various analytical techniques.
Biology: Employed in histological staining to visualize cellular components and tissues.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.
Industry: Utilized in the dyeing of textiles, paper, and leather products due to its strong affinity for cellulose fibers.
Mechanism of Action
The mechanism of action of C.I. Direct Blue 75, tetrasodium salt, involves its interaction with the substrate through ionic and hydrogen bonding. The dye molecules penetrate the fibers and form strong bonds with the cellulose, resulting in a stable and vibrant coloration. The molecular targets include hydroxyl groups on the cellulose fibers, and the pathways involve the formation of dye-fiber complexes.
Comparison with Similar Compounds
C.I. Direct Blue 75, tetrasodium salt, can be compared with other direct dyes such as C.I. Direct Blue 1 and C.I. Direct Blue 15. While all these dyes share similar applications and chemical structures, this compound, is unique in its specific shade of blue and its particular affinity for cellulose fibers. The following table highlights the differences:
Compound | Shade of Blue | Affinity for Cellulose | Major Applications |
---|---|---|---|
C.I. Direct Blue 75 | Vibrant Blue | High | Textiles, Paper, Leather |
C.I. Direct Blue 1 | Sky Blue | Moderate | Textiles, Paper |
C.I. Direct Blue 15 | Deep Blue | High | Textiles, Leather |
Properties
IUPAC Name |
tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H29N7O13S4.4Na/c50-42-31-12-9-26(43-25-5-2-1-3-6-25)19-24(31)20-40(66(60,61)62)41(42)49-48-37-16-18-39(35-23-30(65(57,58)59)11-14-33(35)37)47-46-36-15-17-38(34-22-29(64(54,55)56)10-13-32(34)36)45-44-27-7-4-8-28(21-27)63(51,52)53;;;;/h1-23,43,50H,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIIFDITHFRQBX-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C5C=CC(=CC5=C(C=C4)N=NC6=C7C=CC(=CC7=C(C=C6)N=NC8=CC(=CC=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H25N7Na4O13S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30889547 | |
Record name | C.I. Direct Blue 75, tetrasodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1055.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6428-60-0, 72245-54-6 | |
Record name | C.I. Direct Blue 75, tetrasodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006428600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 5-(2-(1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)diazenyl)-8-(2-(6-sulfo-4-(2-(3-sulfophenyl)diazenyl)-1-naphthalenyl)diazenyl)-, sodium salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072245546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 5-[2-[1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]diazenyl]-8-[2-[6-sulfo-4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Direct Blue 75, tetrasodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrasodium 5-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-8-[[6-sulphonato-4-[(3-sulphonatophenyl)azo]naphthyl]azo]naphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.556 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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